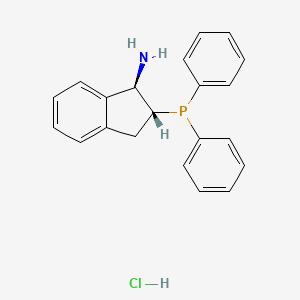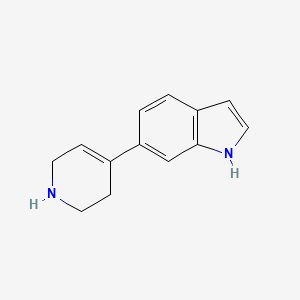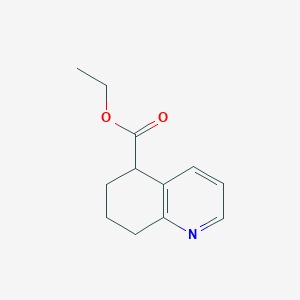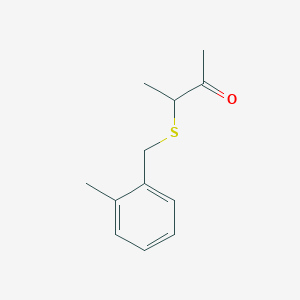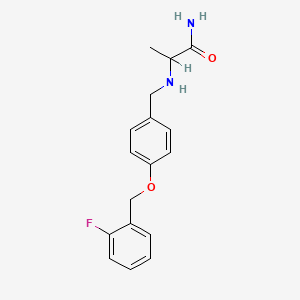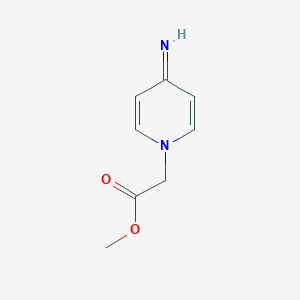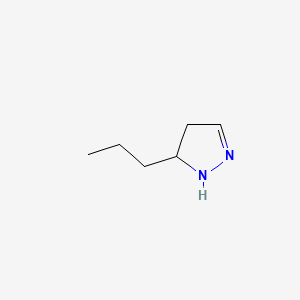
4,5-Dihydro-5-propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-5-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the reaction of hydrazine hydrate with chalcones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-5-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to a fully aromatic pyrazole.
Reduction: Reduction reactions can modify substituents on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
4,5-Dihydro-5-propyl-1H-pyrazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-5-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents on the pyrazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1H-pyrazole: Similar structure but lacks the propyl group.
3,5-Dimethyl-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of a propyl group
Uniqueness
4,5-Dihydro-5-propyl-1H-pyrazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the propyl group can enhance its lipophilicity and potentially its bioavailability .
Propriétés
Numéro CAS |
75011-90-4 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
5-propyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-2-3-6-4-5-7-8-6/h5-6,8H,2-4H2,1H3 |
Clé InChI |
YJMMTFQSMKYWSB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


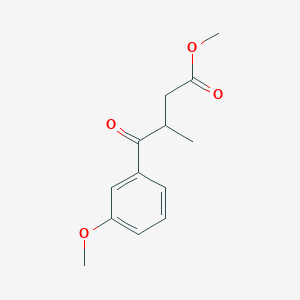





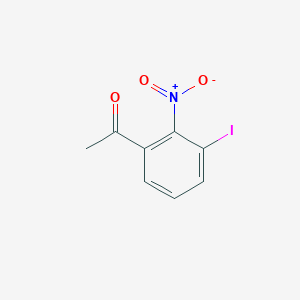
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
